Product packaging for Kaempferol 3-O-rutinoside 7-O-glucoside(Cat. No.:)

Kaempferol 3-O-rutinoside 7-O-glucoside

Cat. No.: B12424285
M. Wt: 756.7 g/mol
InChI Key: SCEPATPTKMFDSR-QDSFYBSMSA-N
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Description

General Overview of Flavonoid Glycosides and Their Chemical Diversity

Flavonoids represent a large and varied class of phytochemicals built upon a fundamental C6-C3-C6 skeleton. nih.gov This basic structure is modified to produce various subclasses, including flavones, flavonols, flavanones, and isoflavones. nih.gov In nature, flavonoids predominantly exist as glycosides, where one or more sugar units are attached to the flavonoid aglycone (the non-sugar portion). nih.govijsit.com This glycosylation is a major source of chemical diversity within the flavonoid family. nih.gov

The attachment of sugars can occur through an oxygen atom, forming an O-glycoside, or a carbon-carbon bond, forming a C-glycoside, with O-glycosides being the most common form. nih.gov The type and number of sugars, as well as their attachment points on the flavonoid core, create a vast array of distinct compounds. nih.gov Common sugars found in flavonoid glycosides include glucose, galactose, rhamnose, and rutinose. ijsit.comnih.gov This structural variation significantly influences the physical and chemical properties of the compounds, such as their solubility and stability. nih.gov

Significance of Kaempferol (B1673270) and its Glycosides as Research Targets in Phytochemistry and Biological Sciences

Kaempferol is a prominent flavonol aglycone that is widely distributed throughout the plant kingdom, found in many common fruits, vegetables, and medicinal plants. ijsit.complos.orgnih.gov Like other flavonoids, it rarely appears in its free aglycone form in nature, existing instead as a variety of kaempferol glycosides. ijsit.complos.org These glycosides are significant targets in phytochemical research due to their prevalence and the broad spectrum of biological activities they exhibit in academic studies. plos.orgmdpi.com

Scientific inquiry into kaempferol and its derivatives is driven by their potential antioxidant, anti-inflammatory, and other biological activities. plos.orgmdpi.comacs.org Researchers isolate and identify these compounds to understand their chemical structures and explore their functions. mdpi.comnih.gov The specific sugar moieties attached to the kaempferol core can influence the compound's bioactivity, making the comparative study of different kaempferol glycosides an important area of investigation. plos.orgmdpi.com

Specific Focus: Kaempferol 3-O-rutinoside 7-O-glucoside as a Subject of Academic Inquiry

Within the extensive family of kaempferol derivatives is this compound, a complex flavonoid triglycoside. This specific molecule features a kaempferol aglycone with a rutinoside (a disaccharide composed of rhamnose and glucose) attached at the 3-position and a glucoside at the 7-position. Its identity is precisely defined by its chemical properties.

Chemical Properties of this compound
PropertyValueSource
CAS Number34336-18-0 abmole.comsinophytochem.comchemfaces.com
Molecular FormulaC33H40O20 abmole.comsinophytochem.commedchemexpress.comnih.gov
Molecular Weight756.66 g/mol abmole.comsinophytochem.commedchemexpress.comnih.gov

The compound has been a subject of academic inquiry, having been isolated and identified from various plant sources. Research has documented its presence in genetically modified tomatoes and sweet cherries. chemfaces.commedchemexpress.comresearchgate.net It has also been sourced from the stems of Equisetum hyemale L. for use as a reference standard in research. chemfaces.com The characterization of this molecule in different plant species underscores its relevance in the fields of phytochemistry and natural product analysis.

Detailed analytical techniques are employed to confirm the structure of this compound. Mass spectrometry is a key tool in this process, providing data on the molecule's mass and fragmentation patterns.

Summary of Mass Spectrometry Data for this compound
TechniqueObserved Ion (m/z)InterpretationSource
Positive-ion ESI-MS779Sodium adduct [M+Na]+ researchgate.net

Furthermore, studies on structurally similar compounds, such as Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, which was investigated for its anti-inflammatory activity, highlight the scientific interest in this class of complex kaempferol glycosides. researchgate.net The isolation and structural elucidation of these molecules are foundational steps in understanding their potential roles in biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H40O20 B12424285 Kaempferol 3-O-rutinoside 7-O-glucoside

Properties

Molecular Formula

C33H40O20

Molecular Weight

756.7 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(48-10)47-9-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-14(36)6-13(49-32-27(45)24(42)20(38)16(8-34)51-32)7-15(18)50-29(30)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1

InChI Key

SCEPATPTKMFDSR-QDSFYBSMSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O

Origin of Product

United States

Phytochemical Distribution and Biosynthesis of Kaempferol 3 O Rutinoside 7 O Glucoside

Occurrence and Natural Sources of Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside

This triglycoside has been identified in a diverse range of plant species, indicating a broad but specific distribution across different plant families and genera.

Research has confirmed the presence of Kaempferol 3-O-rutinoside 7-O-glucoside in several plants. In some cases, closely related isomers such as Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside have been identified, which are structurally similar.

The compound has been isolated from the flowers of Hosta plantaginea, a species of flowering plant in the family Asparagaceae. nih.gov It is also found in the fruits of the common red tomato (Lycopersicon esculentum). medchemexpress.com Furthermore, it has been detected in the pulp of sweet cherry cultivars (Prunus avium L.), specifically the Lapins and Sweetheart varieties. core.ac.uk The leaves of Gynura divaricata, a medicinal plant, have been shown to contain kaempferol-3-O-rutinoside-7-O-β-D-glucopyranoside. nih.govmdpi.com Additionally, the stems of the rough horsetail, Equisetum hyemale L., are a known source of this compound. researchgate.net

The accumulation of this compound is highly specific to certain organs and tissues within the plant, a common characteristic for flavonoid glycosides. researchgate.net This distribution is linked to the specific physiological roles these compounds play in different parts of the plant.

Flowers: The compound is notably present in the flowers of Hosta plantaginea. nih.gov In the genus Malus (apple), kaempferol 3-O-glycosides are primarily found in flowers, where they are believed to play a role in reproduction. nih.gov

Fruits: It has been identified in the fruits of red tomatoes (Lycopersicon esculentum) and the pulp of sweet cherries (Prunus avium L.). medchemexpress.comcore.ac.uk

Leaves: The leaves of Gynura divaricata are the primary site of accumulation for this flavonoid. mdpi.com

Stems: In Equisetum hyemale L., the compound is sourced from the stems. researchgate.net

This organ-specific distribution suggests that the biosynthetic pathways are tightly regulated and activated in different tissues depending on the plant's developmental stage and environmental cues.

Table 1: Occurrence of this compound in Various Plant Species
Plant SpeciesCommon NamePlant Organ/TissueReference
Hosta plantagineaFragrant Plantain LilyFlowers nih.gov
Lycopersicon esculentumRed TomatoFruits medchemexpress.com
Prunus avium L.Sweet CherryFruits (Pulp) core.ac.uk
Gynura divaricata-Leaves nih.govmdpi.com
Equisetum hyemale L.Rough HorsetailStems researchgate.net

The concentration of flavonoid glycosides, including this compound, is not static. It is dynamically influenced by the plant's life cycle, agricultural methods, and external environmental conditions. nih.govmdpi.com

Environmental stressors are significant triggers for flavonoid biosynthesis. researchgate.net Factors such as light intensity and quality, particularly UV radiation, can induce the production of these compounds as a protective mechanism. researchgate.netnih.gov Temperature fluctuations and the availability of nutrients like nitrogen and phosphate (B84403) also play a crucial role in modulating the metabolic pathways responsible for their accumulation. medicine.dp.ua For instance, challenging environmental conditions can stimulate the synthesis of flavonoids in plants like Poligonum weyrichii. The concentration of these compounds can vary significantly depending on the stage of plant development, with the highest levels often coinciding with specific growth phases, such as flowering or fruiting. nih.gov

Biosynthetic Pathways of this compound in Plants

The formation of this complex molecule is a multi-step process that begins with the general flavonoid pathway to produce the core aglycone, followed by a series of specific glycosylation events.

The final structure of this compound is assembled through the sequential action of enzymes known as UDP-dependent glycosyltransferases (UGTs). These enzymes transfer sugar moieties from activated sugar donors, primarily UDP-glucose and UDP-rhamnose, to specific hydroxyl groups on the kaempferol backbone. mdpi.comnih.gov

The biosynthesis from the kaempferol aglycone likely proceeds as follows:

Formation of the 3-O-rutinoside: This is a two-step process. First, a glucosyltransferase attaches a glucose molecule to the 3-hydroxyl group of kaempferol, forming Kaempferol 3-O-glucoside. Subsequently, a specific rhamnosyltransferase adds a rhamnose molecule to the glucose, creating the rutinoside disaccharide at the 3-position and yielding Kaempferol 3-O-rutinoside.

Glycosylation at the 7-O-position: A separate glucosyltransferase then catalyzes the attachment of a glucose molecule to the 7-hydroxyl group of Kaempferol 3-O-rutinoside.

Alternatively, the glycosylation at the 7-position could occur prior to the full formation of the rutinoside at the 3-position. The precise order of these enzymatic steps can be species-specific. The enzymes involved, UGTs, are part of a large and diverse family, and they exhibit high regioselectivity, ensuring that the sugars are attached to the correct positions on the flavonoid aglycone. This sequential glycosylation, catalyzed by distinct UGTs, is a common strategy in plants to generate complex flavonoid glycosides.

The synthesis of this compound is deeply embedded within the broader phenylpropanoid and flavonoid metabolic network. The foundational precursors are the amino acid phenylalanine and malonyl-CoA.

The pathway to the immediate aglycone precursor, Kaempferol , involves several key enzymatic steps:

The process starts with phenylalanine , which is converted to cinnamic acid by phenylalanine ammonia (B1221849) lyase (PAL).

Cinnamic acid is then hydroxylated to form 4-coumaric acid, which is subsequently activated to 4-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL).

Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.

Naringenin chalcone is then cyclized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin .

Naringenin is hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol (B1209521) .

Finally, flavonol synthase (FLS) introduces a double bond into the C-ring of dihydrokaempferol to form the flavonol kaempferol .

Once kaempferol is synthesized, it becomes the substrate for the specific glycosyltransferases that attach the rutinoside and glucoside moieties, as described in the previous section, using UDP-glucose and UDP-rhamnose as sugar donors.

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of this compound, like other complex flavonoids, is a meticulously controlled process governed at the genetic and molecular level. This regulation ensures that the compound is produced in specific tissues, at appropriate times, and in response to various developmental and environmental signals. The primary control point is the transcriptional regulation of the structural genes that encode the biosynthetic enzymes.

This transcriptional control is primarily orchestrated by a sophisticated interplay of transcription factor families, most notably the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. frontiersin.orgoup.com These proteins often form a ternary complex, known as the MBW complex (MYB-bHLH-WD40), which binds to the promoter regions of target genes to activate or repress their transcription. oup.com

The flavonoid biosynthetic pathway is broadly divided into two segments, each regulated by distinct sets of genes: Early Biosynthetic Genes (EBGs) and Late Biosynthetic Genes (LBGs). frontiersin.orgmdpi.com

Early Biosynthetic Genes (EBGs): These genes are responsible for the synthesis of the common precursors for most flavonoid classes, including the flavonol backbone of kaempferol. Key EBGs include Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-hydroxylase (F3H), and Flavonol Synthase (FLS). mdpi.com The expression of these genes is controlled by a specific group of R2R3-MYB transcription factors. frontiersin.org For instance, F3H is a critical enzyme that hydroxylates naringenin to produce dihydrokaempferol, a direct precursor to kaempferol. nih.gov

Late Biosynthetic Genes (LBGs): These genes are typically involved in the later, more specialized steps of the pathway, such as the modifications that lead to anthocyanins. mdpi.com The regulation of LBGs often involves the full MBW complex. oup.com

The final, crucial steps in the formation of this compound are the glycosylation events. These reactions are catalyzed by a large family of enzymes called UDP-glycosyltransferases (UGTs). Each UGT typically exhibits high specificity for the substrate (the flavonoid aglycone), the sugar donor (e.g., UDP-rhamnose, UDP-glucose), and the position of attachment on the flavonoid core. nih.govresearchgate.net The synthesis of this particular compound requires at least two distinct glycosylation steps:

Attachment of rutinose (a disaccharide of rhamnose and glucose) to the 3-hydroxyl group of the kaempferol aglycone.

Attachment of a glucose molecule to the 7-hydroxyl group.

The expression of these specific UGT genes is also tightly regulated, often by the same families of transcription factors that control the upstream pathway. This allows the plant to produce a diverse array of glycosylated flavonoids. nih.gov For example, studies on Arabidopsis thaliana have identified specific UGTs, such as AtUGT78D1 and AtUGT78D2, which are responsible for adding rhamnose and glucose to flavonols, respectively. researchgate.net

Furthermore, there is often competition between different branches of the flavonoid pathway. For example, the overexpression of a transcription factor that promotes anthocyanin synthesis can lead to a decrease in the production of flavonols like kaempferol 3-O-glycosides, as both pathways compete for the same precursors. mdpi.com This competitive regulation highlights the complexity of the molecular network controlling flavonoid profiles in plants.

The entire regulatory network is also influenced by external and internal cues, such as UV light, temperature, and phytohormones. bohrium.comoup.com These signals can induce or suppress the expression of the key transcription factors, thereby modulating the accumulation of specific compounds like this compound to help the plant adapt to changing conditions. oup.com

Data Tables

Table 1: Key Transcription Factor Families in Flavonol Biosynthesis

Transcription Factor Family General Function in Flavonoid Biosynthesis
R2R3-MYB Key regulators that often determine the specific branch of the flavonoid pathway to be activated (e.g., flavonols vs. anthocyanins). frontiersin.orgmdpi.com They bind directly to the promoters of structural genes.
basic helix-loop-helix (bHLH) Form complexes with MYB proteins to regulate target gene expression. oup.combohrium.com Essential for the activity of the regulatory complex.

| WD40 Repeat Proteins | Act as a scaffold protein, stabilizing the MYB-bHLH complex (MBW complex) and facilitating transcriptional activation. frontiersin.orgoup.com |

Table 2: Key Enzymes and Genes in the Biosynthesis of Kaempferol Glycosides

Enzyme Abbreviation Gene (Example) Role in the Pathway
Phenylalanine ammonia-lyase PAL PAL Catalyzes an early rate-limiting step in the overarching phenylpropanoid pathway. mdpi.com
Chalcone Synthase CHS CHS A pivotal enzyme that catalyzes the first committed step in flavonoid biosynthesis. mdpi.com
Chalcone Isomerase CHI CHI Catalyzes the cyclization of naringenin chalcone to naringenin. mdpi.com
Flavanone 3-hydroxylase F3H F3H Converts naringenin to dihydrokaempferol. nih.gov
Flavonol Synthase FLS FLS Catalyzes the formation of the flavonol kaempferol from dihydrokaempferol. mdpi.com

Table of Mentioned Compounds

Compound Name
This compound
Kaempferol
Naringenin
Dihydrokaempferol
Naringenin chalcone
Quercetin
Kaempferol 3-O-glycosides

Advanced Methodologies for Isolation, Purification, and Quantification for Research

Strategies for Extraction and Enrichment of Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside from Plant Matrices

The initial and most critical step in the investigation of Kaempferol 3-O-rutinoside 7-O-glucoside is its effective removal from the source material, typically leaves, stems, or flowers of various plants. The selection of an appropriate extraction strategy is paramount as it directly influences the yield and purity of the target compound.

Conventional solvent-based extraction remains a widely used method for obtaining flavonoids from plant materials. jocpr.com Techniques such as maceration, reflux, and soxhletation are commonly employed. jocpr.com For kaempferol and its glycosides, solvents like ethanol (B145695), methanol (B129727), or aqueous mixtures of these alcohols are frequently utilized. jocpr.commdpi.com For instance, the extraction of leaves from Sideroxylon foetidissimum involved maceration with ethanol at room temperature for one week to isolate kaempferol-3-rutinoside. scielo.org.mx Similarly, a 60% ethanol solution was used to extract kaempferol glycosides from Lindera neesiana. mdpi.com The choice of solvent and method depends on the polarity of the target glycoside and the need to minimize the co-extraction of undesirable compounds.

In recent years, there has been a significant shift towards "green" extraction techniques that reduce solvent consumption, decrease extraction time, and lower energy use. mdpi.comresearchgate.net These modern approaches are designed to be more environmentally friendly without compromising extraction efficiency. mdpi.com

Ultrasonic-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to create cavitation bubbles in the solvent, disrupting plant cell walls and enhancing the release of intracellular compounds. nih.gov UAE has been shown to be more effective than traditional methods for extracting flavonoids, offering higher yields in shorter times. nih.gov

Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By modifying pressure and temperature, the solvating power of the CO2 can be tuned. Often, a polar co-solvent like ethanol is added to improve the extraction of more polar compounds like flavonoid glycosides. nih.gov SFE is advantageous as it avoids the use of large volumes of organic solvents and simplifies the removal of the solvent from the extract. nih.gov

Deep Eutectic Solvents (DES): DES are a new class of green solvents formed by mixing a hydrogen bond acceptor (like choline (B1196258) chloride) with a hydrogen bond donor. They can be tailored to have specific polarities, making them highly effective for extracting flavonoids. nih.gov The addition of a certain amount of water to DES can reduce viscosity and improve extraction efficiency. nih.gov

Table 1: Comparison of Extraction Techniques for Flavonoids

Technique Typical Solvents Key Advantages Research Finding Example
Maceration Ethanol, Methanol, Water Simple, low equipment cost Used ethanol to extract kaempferol-3-rutinoside from Sideroxylon foetidissimum leaves. scielo.org.mx
Reflux 70% Methanol Higher efficiency than maceration due to heat Employed for extracting kaempferol from Soursop leaves at 60-70°C. jocpr.com
Ultrasonic-Assisted Extraction (UAE) Ethanol, Methanol, Deep Eutectic Solvents Fast, efficient, reduced solvent use Found to be more effective than conventional methods for extracting flavonoids from Fructus aurantii. nih.gov
Supercritical Fluid Extraction (SFE) Supercritical CO2 with co-solvents (e.g., ethanol) Green solvent, tunable selectivity, easy solvent removal Optimal conditions for kaempferol glycosides from Bauhinia forficata were found to be 80°C, 20 MPa, and 60% ethanol as a co-solvent. nih.gov

Following initial extraction, the crude extract contains a complex mixture of compounds. Enrichment techniques are therefore necessary to increase the concentration of this compound relative to other components.

Solid-Phase Extraction (SPE) is a valuable cleanup and fractionation technique. It typically involves passing the crude extract through a cartridge packed with a solid adsorbent (e.g., C18, polyamide). By using a sequence of different solvents, fractions enriched with compounds of a specific polarity can be obtained. Polyamide column chromatography, for example, is effective for enriching total flavonoids and removing non-flavonoid impurities before further purification steps. rsc.org

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support, thereby avoiding the irreversible adsorption of the sample. nih.gov This makes it exceptionally well-suited for the separation of natural products like flavonoid glycosides. rsc.orgnih.gov HSCCC operates by partitioning solutes between two immiscible liquid phases. By selecting an appropriate two-phase solvent system, complex mixtures can be resolved into their individual components. Researchers have successfully used HSCCC to isolate various flavonoid glycosides, including kaempferol-3-O-rutinoside and quercetin-3-O-sambubioside, with high purity in a single step. mdpi.comresearchgate.net The technique is scalable and allows for the processing of larger sample sizes compared to preparative HPLC. nih.gov

Chromatographic Purification Techniques for High-Purity Research Samples

To obtain this compound in a highly purified form, suitable for definitive structural analysis and biological testing, multiple stages of chromatography are typically required.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone technique for the final purification of natural products. It offers high resolution and is capable of yielding compounds with purity levels exceeding 98%. rsc.org Following preliminary fractionation by other methods, a semi-preparative or preparative HPLC column (often a reversed-phase C18 column) is used for the final isolation step. rsc.orgmdpi.com For instance, after initial separation by silica (B1680970) gel chromatography, a study on Tetrastigma hemsleyanum used preparative HPLC with a YMC-Pack ODS-A column to isolate pure kaempferol 3-rutinoside. mdpi.com This approach allows for the separation of structurally similar glycosides that may co-elute in other chromatographic systems.

Ultra-High-Performance Liquid Chromatography (UPLC) , which uses columns with smaller particle sizes (<2 µm), offers even higher resolution and faster separation times than traditional HPLC. While primarily an analytical tool, UPLC systems can be adapted for preparative-scale isolation of small quantities of highly pure compounds. mdpi.comchemfaces.com

Open column chromatography is an indispensable tool for the initial fractionation of crude extracts. mdpi.com The choice of stationary phase is critical and is based on the properties of the target compound.

Silica Gel: Normal-phase silica gel chromatography is widely used to separate compounds based on polarity. mdpi.comscielo.org.mx A solvent gradient, typically starting with a non-polar solvent and gradually increasing in polarity (e.g., a mixture of dichloromethane (B109758) and methanol), is used to elute the compounds. mdpi.comiosrjournals.org

ODS (Octadecylsilane): ODS is a reversed-phase material (C18) where separation is based on hydrophobicity. It is particularly useful for separating flavonoid glycosides, which are often polar. mdpi.comresearchgate.net Elution is typically performed with a gradient of water and a more organic solvent like methanol or acetonitrile. mdpi.com

Sephadex LH-20: This stationary phase is a lipophilic, cross-linked dextran (B179266) gel that separates compounds based on a combination of molecular size exclusion and adsorption chromatography. nih.govnih.gov It is exceptionally effective for purifying flavonoids from other phenolic compounds. nih.govnih.govdntb.gov.ua Methanol or ethanol-water mixtures are common eluents used with Sephadex LH-20 columns. scielo.org.mxresearchgate.net Its application has led to the successful isolation of hundreds of different flavonoids. nih.gov

Table 2: Common Column Chromatography Techniques for Flavonoid Glycoside Purification

Stationary Phase Separation Principle Typical Mobile Phase System Application Example
Silica Gel Adsorption (Polarity) Dichloromethane:Methanol:Water Used for the fractionation of Lindera neesiana extract to isolate kaempferol glycosides. mdpi.com
ODS (C18) Reversed-Phase (Hydrophobicity) Water-Methanol Gradient Employed for further purification of fractions from Lindera neesiana. mdpi.com
Sephadex LH-20 Size Exclusion & Adsorption Methanol or Methanol/Water Used to purify a high-polarity fraction from Sideroxylon foetidissimum to yield kaempferol-3-rutinoside. scielo.org.mx
Polyamide Adsorption (Hydrogen Bonding) Ethanol-Water Gradient Effective for the initial enrichment of total flavonoids from crude extracts. rsc.orgspkx.net.cn

Advanced Analytical Techniques for Detection and Quantification in Research Studies

Accurate detection and quantification of this compound in various samples are crucial for research. A combination of chromatographic and spectroscopic methods is employed for this purpose.

HPLC and UPLC: Analytical HPLC coupled with a Diode Array Detector (DAD) or UV detector is the most common method for quantifying flavonoids. longdom.org The method's robustness allows for the simultaneous determination of multiple flavonoid glycosides and their aglycones. longdom.org UPLC offers higher sensitivity and faster analysis times. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC or UPLC with a mass spectrometer is a powerful tool for both identification and quantification. mtoz-biolabs.com Tandem mass spectrometry (MS/MS or MSn) provides structural information by fragmenting the parent ion, which is essential for tentatively identifying complex glycosides in an extract without isolating them first. This compound was identified in sweet cherries for the first time using hyphenated HPLC-MSn analyses. chemfaces.com

Nuclear Magnetic Resonance (NMR): For unequivocal structure elucidation of a novel or purified compound, NMR spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments) is the gold standard. The structure of Kaempferol-3-O-rutinoside-7-O-β-D-glucopyranoside isolated from Gynura divaricata was confirmed using this method. phcog.com

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a quantitative method that allows for the simultaneous analysis of multiple samples on a single plate. ijper.org After separation, densitometric scanning is used for quantification. It has been successfully used to quantify kaempferol and its glycosides in various plant extracts. ijper.orgtandfonline.comtandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Identification and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the analysis of this compound. mtoz-biolabs.com These techniques offer high sensitivity and selectivity, allowing for the precise identification and quantification of the compound even in complex matrices. nih.gov

The process typically involves separating the compound from other components in a sample using high-performance liquid chromatography (HPLC). The separated compound is then introduced into a mass spectrometer, where it is ionized. The mass-to-charge ratio of the resulting ions is measured, providing a unique molecular fingerprint for identification. mtoz-biolabs.com

In tandem mass spectrometry (LC-MS/MS), a specific ion corresponding to this compound is selected and fragmented. The resulting fragment ions provide further structural information, confirming the identity of the compound with a high degree of confidence. nih.gov For instance, the fragmentation of flavonol-3-O-glycosides often involves the cleavage of glycosidic bonds, leading to the loss of sugar moieties and producing characteristic fragment ions of the kaempferol aglycone. nih.gov

The table below summarizes key mass spectrometric data for related kaempferol glycosides, illustrating the principles of identification.

CompoundPrecursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)Reference
Kaempferol-3-O-(2G-α-L-rhamnosyl)-rutinoside739.2189575.143, 473.115, 284.033, 255.029, 227.033 nih.gov
Kaempferol-3-O-neohesperidoside593.1558473.112, 447.097, 429.083, 327.052, 284.032, 255.029, 227.034, 178.998 nih.gov
Kaempferol-3-O-rutinosideNot specified284.0318 (aglycone fragment) researchgate.net
Kaempferol285.0415239.035, 187.039, 143.050 nih.gov

This table is for illustrative purposes to show typical fragmentation patterns of kaempferol glycosides.

Quantitative analysis using LC-MS/MS is often performed in the multiple reaction monitoring (MRM) mode. This approach is known for its exceptional selectivity and sensitivity, making it suitable for quantifying trace amounts of the compound in various biological and food samples. nih.gov

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-performance liquid chromatography with a diode array detector (HPLC-DAD) is a robust and widely used method for the quantification of flavonoids, including this compound. e-nps.or.kr This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase. e-nps.or.krresearchgate.net

The diode array detector measures the absorbance of the eluting compounds across a range of ultraviolet-visible wavelengths simultaneously. Flavonoids exhibit characteristic UV spectra, which aids in their identification and quantification. For kaempferol and its glycosides, detection is often carried out at wavelengths around 370 nm. researchgate.net

Method validation is a critical aspect of HPLC-DAD analysis to ensure the reliability of the results. e-nps.or.krpensoft.net Key validation parameters include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a specific range. e-nps.or.kr

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. e-nps.or.kr

Precision: Assessing the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. e-nps.or.kr

Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies. e-nps.or.kr

The table below presents typical validation parameters for HPLC-DAD methods developed for the analysis of flavonoids, demonstrating the performance characteristics of this technique.

ParameterTypical Range/ValueReference
Linearity (Correlation Coefficient, R²)> 0.995 e-nps.or.kr
Limit of Detection (LOD)0.006 - 1.33 µg/mL e-nps.or.krresearchgate.net
Limit of Quantification (LOQ)0.020 - 4.0 µg/mL e-nps.or.krresearchgate.net
Accuracy (Recovery)93.53% - 106.39% e-nps.or.krresearchgate.net
Precision (RSD%)< 2.27% e-nps.or.kr

This table provides a general overview of HPLC-DAD method validation parameters for flavonoids.

Application in Metabolomics and Phytochemical Profiling Studies

Advanced analytical techniques like LC-MS and HPLC-DAD are pivotal in the fields of metabolomics and phytochemical profiling. These disciplines aim to comprehensively identify and quantify the complete set of small-molecule metabolites (the metabolome) within a biological system or the full range of phytochemicals in a plant, respectively.

In the context of this compound, these methodologies enable researchers to:

Profile its presence and concentration in various plant tissues and extracts. This is crucial for identifying rich natural sources of the compound.

Investigate the metabolic pathways involved in its biosynthesis and degradation. By tracking the levels of this and related compounds under different conditions, scientists can gain insights into plant biochemistry.

Compare the phytochemical profiles of different plant varieties or those grown under different environmental conditions. This can aid in agricultural and breeding programs aimed at enhancing the content of specific beneficial compounds.

Explore the broader chemical context in which this compound exists. Understanding the co-occurrence of other phytochemicals can provide clues about potential synergistic effects.

The use of untargeted metabolomics approaches, often employing high-resolution mass spectrometry, allows for the discovery of novel or unexpected compounds alongside the targeted analysis of known molecules like this compound. nih.gov This comprehensive view is essential for a deeper understanding of the chemical complexity of natural products and their biological significance.

Mechanistic Biological Activities of Kaempferol 3 O Rutinoside 7 O Glucoside in Pre Clinical Research Models Focus on in Vitro and Non Human in Vivo Mechanistic Studies

Antioxidant Activity and Oxidative Stress Modulation

The antioxidant properties of flavonoids are a cornerstone of their therapeutic potential. These activities are often evaluated through their ability to neutralize free radicals and modulate cellular antioxidant systems. While direct studies on Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside are limited, research on its aglycone, kaempferol, and other glycoside forms provides significant insight into its potential mechanisms.

Direct experimental data on the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging capacity of Kaempferol 3-O-rutinoside 7-O-glucoside is not extensively detailed in the reviewed literature. However, studies on its parent compound, kaempferol, and related glycosides consistently demonstrate potent free-radical scavenging abilities.

Research comparing kaempferol with its glycosides found that the aglycone, kaempferol, exhibited the strongest free radical scavenging capacity in both DPPH and ABTS assays. nih.gov Another study investigating Kaempferol-3-O-glucoside reported a significant DPPH radical-scavenging activity with an IC₅₀ value of 13.41 ± 0.64 µg/mL. journaljpri.com The scavenging capacity of these compounds is often linked to the number and position of hydroxyl groups on the flavonoid structure. mdpi.com These findings suggest that while the glycosylation pattern influences the potency, the core kaempferol structure is fundamental to its antioxidant action. nih.govmdpi.com

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Activation of Nrf2 leads to the production of various antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1). acs.org

Pre-clinical studies have shown that kaempferol and its related glycosides can modulate this pathway. For instance, Kaempferol-3-O-β-d-glucuronate, a similar flavonoid glycoside, was found to effectively suppress reactive oxygen species (ROS) production by upregulating the Nrf2/HO-1 signaling pathway in BV2 microglial cells. acs.orgnih.gov The activation of Nrf2 is linked to its potential to protect against oxidative stress by blocking inflammation and apoptosis in the brain. acs.org Research on kaempferol has demonstrated its ability to regulate Nrf2 to reduce redox homeostasis in various disease models. nih.gov Furthermore, extracts from botanicals containing flavonoid glycosides have been shown to activate the Nrf2/HO-1 antioxidant system. mdpi.com

Excessive production of reactive oxygen species (ROS) can lead to cellular damage and is implicated in numerous pathologies. nih.gov Flavonoids, including kaempferol and its derivatives, are known to mitigate this damage.

Studies using cellular models have demonstrated that kaempferol can significantly attenuate ROS-induced hemolysis of human erythrocytes and reduce the accumulation of the lipid peroxidation product malondialdehyde (MDA). anu.edu.au This protective effect is achieved by scavenging excessive ROS and preserving the activity of intrinsic antioxidant enzymes. anu.edu.au In lipopolysaccharide (LPS)-stimulated microglial cells, a related compound, Kaempferol-3-O-β-d-glucuronate, dose-dependently decreased ROS levels, highlighting its antioxidative effect. acs.orgnih.gov Kaempferol has also been shown to reduce ROS levels in other cell types, contributing to the protection against oxidative cellular damage. nih.gov

Anti-inflammatory Potential and Immunomodulation

The anti-inflammatory effects of kaempferol glycosides are well-documented in preclinical models, primarily through their ability to suppress the production of inflammatory mediators and modulate key signaling pathways.

Lipopolysaccharide (LPS), a component of gram-negative bacteria, is widely used to induce an inflammatory response in cellular models like RAW 264.7 macrophages. Research on compounds structurally similar to this compound has shown potent inhibitory effects on pro-inflammatory mediators.

A closely related compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG), was found to inhibit the secretion of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 cells in a concentration-dependent manner. nih.govresearchgate.net This was accompanied by a significant reduction in the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively. nih.govresearchgate.net Similarly, Kaempferol-3-O-β-rutinoside has been shown to downregulate the expression of TNF-α, IL-6, iNOS, and COX-2 in the same cell line. nih.gov

Table 1: Inhibition of Pro-inflammatory Mediators by Kaempferol Glycosides in LPS-Stimulated Cells

Mediator Cell Line Compound Tested Key Findings Citation
NO (Nitric Oxide) RAW 264.7 Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside Concentration-dependent inhibition of NO secretion. nih.gov, researchgate.net
RAW 264.7 Kaempferol-3-O-β-rutinoside Inhibited NO activity as concentration increased. nih.gov
PGE2 RAW 264.7 Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside Concentration-dependent inhibition of PGE2 secretion. nih.gov, researchgate.net
TNF-α RAW 264.7 Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside Concentration-dependent inhibition of TNF-α secretion. nih.gov, researchgate.net
RAW 264.7 Kaempferol-3-O-β-rutinoside Downregulated the expression of TNF-α. nih.gov
IL-6 RAW 264.7 Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside Concentration-dependent inhibition of IL-6 secretion. nih.gov, researchgate.net
RAW 264.7 Kaempferol-3-O-β-rutinoside Downregulated the expression of IL-6. nih.gov
iNOS RAW 264.7 Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside Attenuated iNOS protein expression. nih.gov, researchgate.net
RAW 264.7 Kaempferol-3-O-β-rutinoside Suppressed iNOS expression. nih.gov
COX-2 RAW 264.7 Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside Attenuated COX-2 protein expression. nih.gov, researchgate.net
RAW 264.7 Kaempferol-3-O-β-rutinoside Suppressed COX-2 expression. nih.gov

The expression of pro-inflammatory genes is largely controlled by upstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov Toll-like receptor 4 (TLR4) and its adaptor protein MyD88 are often involved in initiating these pathways in response to LPS. researchgate.net

Studies demonstrate that kaempferol glycosides exert their anti-inflammatory effects by targeting these key pathways. Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG) was shown to significantly attenuate the phosphorylation of NF-κB p65 and its inhibitor, IκB, in LPS-stimulated cells. nih.govresearchgate.net It also suppressed the phosphorylation of key MAPK proteins, including p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinase (Erk). nih.govresearchgate.net Another study on Kaempferol-3-O-β-rutinoside confirmed these findings, showing it inhibited the nuclear translocation of NF-κB and suppressed the phosphorylation of p38, JNK, and Erk. nih.gov Furthermore, research indicates that Kaempferol-3-O-rutinoside can block the TLR4/MyD88/NF-κB signaling pathway, suggesting an upstream point of intervention. researchgate.net

Table 2: Modulation of Inflammatory Signaling Pathways by Kaempferol Glycosides in LPS-Stimulated RAW 264.7 Cells

Pathway Target Protein Effect Compound Tested Citation
NF-κB p-NF-κB p65 Attenuated/Inhibited Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside nih.gov, researchgate.net
IκB Enhanced protein expression, attenuated phosphorylation Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside nih.gov, researchgate.net
NF-κB nuclear translocation Inhibited Kaempferol-3-O-β-rutinoside nih.gov
MAPKs p-p38 Attenuated/Inhibited Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside nih.gov, researchgate.net
p-p38 Inhibited Kaempferol-3-O-β-rutinoside nih.gov
p-JNK Attenuated/Inhibited Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside nih.gov, researchgate.net
p-JNK Inhibited Kaempferol-3-O-β-rutinoside nih.gov
p-Erk Attenuated/Inhibited Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside nih.gov, researchgate.net
p-Erk Inhibited Kaempferol-3-O-β-rutinoside nih.gov
TLR4 TLR4/MyD88/NF-κB Blocked signaling pathway Kaempferol-3-O-rutinoside researchgate.net

Impact on Immune Cell Function (e.g., T-cell proliferation, macrophage activation)

Pre-clinical research on the direct impact of this compound on immune cell function is limited. However, a study on the closely related compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG) , provides insights into its anti-inflammatory potential through the modulation of macrophage activity. researchgate.netdntb.gov.ua

In a study utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, KGG demonstrated significant anti-inflammatory effects. researchgate.net The compound, in a concentration-dependent manner, inhibited the secretion of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.net

The underlying mechanism for these effects involves the suppression of major inflammatory signaling pathways. Western blot analysis revealed that KGG treatment significantly attenuated the phosphorylation of nuclear factor kappa-B (NF-κB) p65, its inhibitor IκB, and key proteins in the mitogen-activated protein kinase (MAPK) pathway, including p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinase (Erk). researchgate.net Furthermore, KGG suppressed the phosphorylation of protein kinase B (Akt) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net Concurrently, KGG enhanced the protein expression of the NF-κB inhibitor, IκB. researchgate.net These findings suggest that KGG exerts its anti-inflammatory action by inhibiting the NF-κB, MAPKs, and Akt signaling pathways in macrophages. researchgate.net

No specific pre-clinical research data is available on the effect of this compound on T-cell proliferation.

Table 1: Effects of Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside on Macrophage Function

Biomarker/PathwayEffectModel SystemReference
Nitric Oxide (NO) SecretionInhibitedLPS-stimulated RAW 264.7 cells researchgate.net
Prostaglandin E2 (PGE2) SecretionInhibitedLPS-stimulated RAW 264.7 cells researchgate.net
Tumor Necrosis Factor-α (TNF-α) SecretionInhibitedLPS-stimulated RAW 264.7 cells researchgate.net
Interleukin-1β (IL-1β) SecretionInhibitedLPS-stimulated RAW 264.7 cells researchgate.net
Interleukin-6 (IL-6) SecretionInhibitedLPS-stimulated RAW 264.7 cells researchgate.net
NF-κB, MAPKs, and Akt PathwaysSuppressedLPS-stimulated RAW 264.7 cells researchgate.net

Antiproliferative and Apoptosis-Inducing Activities in Cancer Cell Lines and Pre-clinical Cancer Models

A review of the current scientific literature did not yield any specific pre-clinical research studies on the inhibition of cell proliferation or cell cycle arrest mechanisms by this compound in cancer cell lines or pre-clinical models.

Based on a comprehensive search of scientific literature, there are no available pre-clinical in vitro or in vivo studies investigating the induction of apoptosis pathways, such as caspase activation or PARP cleavage, by this compound.

There is currently no available data from pre-clinical research on the influence of this compound on angiogenesis or metastasis.

Neuroprotective Effects in Cellular and Animal Models of Neurological Impairment

A thorough review of the scientific literature found no specific pre-clinical studies on the neuroprotective effects of this compound, specifically concerning the attenuation of neuroinflammation or oxidative damage in neuronal cells or animal models of neurological impairment.

In-Depth Scientific Review of this compound Reveals Gaps in Current Mechanistic Research

A comprehensive review of existing scientific literature indicates a significant lack of specific preclinical research on the mechanistic biological activities of the chemical compound this compound. While this flavonoid glycoside has been identified in a variety of plant species, including tomatoes, mulberries, and sweet cherries, dedicated studies investigating its precise effects on neuronal, cardiovascular, and endothelial systems are not available in the public domain. medchemexpress.comresearchgate.netacs.orgnih.gov

An extensive search for in vitro and non-human in vivo studies focusing on the specific neuroprotective and cardioprotective mechanisms of this compound yielded no direct results. The requested article, structured to detail its role in preserving neuronal viability, modulating neurotransmitter systems, affecting blood-brain barrier transport, and providing cardioprotective actions, cannot be generated based on current scientific evidence.

Similarly, research on related but distinct compounds, such as the aglycone Kaempferol or its more common glycoside Kaempferol 3-O-rutinoside (nicotiflorin), shows evidence of neuroprotective and cardioprotective activities. These findings for related molecules cannot be attributed to this compound without dedicated research, as the addition of the 7-O-glucoside moiety can significantly alter the compound's absorption, distribution, metabolism, and ultimately, its biological activity.

Cardioprotective and Antiatherosclerotic Actions in Experimental Systems

Role in Mitigating Myocardial Injury Pathways

Therefore, the generation of a scientifically accurate article adhering to the provided outline is not feasible at this time due to the absence of specific preclinical data for this compound.

Hepatoprotective Activities in Hepatic Injury Models

While studies on related compounds like kaempferol 3-O-rutinoside and kaempferol 3-O-glucoside have demonstrated protective effects against liver damage in animal models, specific research on the hepatoprotective mechanisms of this compound is not found in the current body of scientific literature. nih.govnih.gov The parent compound, kaempferol, is known to exert hepatoprotective effects by modulating pathways such as SIRT1/AMPK and inhibiting inflammatory responses. mdpi.com However, these findings cannot be directly extrapolated to this compound without dedicated studies.

Antidiabetic Effects in Pre-clinical Research

There is a lack of specific data on the antidiabetic properties of this compound. Research on related flavonoids provides some context but is not specific to this compound.

Alpha-glucosidase and Alpha-amylase Inhibition

Direct studies measuring the inhibitory effects of this compound on alpha-glucosidase and alpha-amylase are not available. In contrast, its relative, kaempferol 3-O-rutinoside, has been identified as a potent inhibitor of alpha-glucosidase. nih.gov Another related compound, Kaempferol-3,7-di-O-β-glucoside, has shown inhibitory properties against both α-amylase and α-glucosidase. medchemexpress.com

Glucose Uptake and Insulin (B600854) Sensitivity Modulation in Cellular Models

No cellular studies investigating the role of this compound in modulating glucose uptake or insulin sensitivity have been identified. Research on kaempferol 3-O-rutinoside indicates it can stimulate glucose uptake in L6 muscle cells through SIRT1 activation and subsequent GLUT4 translocation. nih.gov The aglycone, kaempferol, has also been shown to improve insulin sensitivity in animal models by promoting glucose metabolism and preserving pancreatic β-cell mass. nih.govmdpi.com

Antimicrobial and Antiviral Properties in in vitro Studies

Specific in vitro studies on the antimicrobial and antiviral activities of this compound are absent from the available literature. While kaempferol and its derivatives are generally known to possess antimicrobial and antiviral properties, these have not been specifically documented for this particular glycoside. nih.govnih.gov

Inhibition of Bacterial Growth and Biofilm Formation

There is no available research on the effects of this compound on bacterial growth or biofilm formation. Studies on the parent flavonoid, kaempferol, have shown that it can inhibit the formation of Staphylococcus aureus biofilms by targeting the adhesion stage. nih.gov

Antifungal Efficacy

No studies were found that specifically evaluate the antifungal efficacy of this compound.

Viral Replication Inhibition Mechanisms

Currently, there is no direct scientific evidence from in vitro or non-human in vivo studies detailing the specific viral replication inhibition mechanisms of this compound.

However, research on other kaempferol glycosides suggests potential antiviral activities. For instance, Kaempferol 3-O-β-rutinoside has been noted for its potential to inhibit the dengue virus, an effect attributed to its interference with molecular docking. nih.gov Additionally, Kaempferol and its derivative, Kaempferol-7-O-glucoside, have demonstrated potent inhibitory effects on the reverse transcriptase of the human immunodeficiency virus (HIV). nih.gov

It is important to note that these findings pertain to related compounds and not to this compound itself. Further research is required to determine if it shares similar antiviral properties and mechanisms.

Other Emerging Biological Activities

Emerging research has begun to uncover other potential biological activities of kaempferol glycosides, with a significant focus on anti-inflammatory effects. A closely related compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG), isolated from the flowers of Hosta plantaginea, has demonstrated notable anti-inflammatory properties in preclinical models. researchgate.net

In Vitro Anti-inflammatory Activity of Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG)

In a study utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, KGG exhibited significant anti-inflammatory effects without inducing cytotoxicity at concentrations up to 40 μM. researchgate.net The compound was shown to inhibit the production of several key inflammatory mediators in a concentration-dependent manner. researchgate.net

Key Mechanistic Findings:

Inhibition of Pro-inflammatory Mediators: KGG significantly reduced the secretion of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.net

Suppression of Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and PGE2 respectively, was markedly attenuated by KGG treatment. researchgate.net

Modulation of Key Signaling Pathways: The anti-inflammatory effects of KGG are linked to its ability to modulate several critical signaling pathways:

NF-κB Pathway: KGG suppressed the phosphorylation of nuclear factor kappa-B (NF-κB) p65 and its inhibitor, IκB. It also enhanced the protein expression of IκB, which prevents the translocation of NF-κB to the nucleus to initiate pro-inflammatory gene transcription. researchgate.net

MAPK Pathway: The phosphorylation of key mitogen-activated protein kinases (MAPKs), including p38 MAPK, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinase (Erk), was significantly reduced by KGG. researchgate.net

Akt Pathway: KGG also attenuated the phosphorylation of protein kinase B (Akt), another important pathway involved in inflammatory responses. researchgate.net

These findings suggest that Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, and potentially the closely related this compound, may exert anti-inflammatory effects by inhibiting the NF-κB, MAPKs, and Akt signaling pathways.

Table 1: In Vitro Anti-inflammatory Effects of Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG) in LPS-stimulated RAW 264.7 Cells

Activity Model Key Findings Mechanism of Action Reference

Molecular Mechanisms and Cellular Targets of Kaempferol 3 O Rutinoside 7 O Glucoside

Interaction with Specific Enzymes and Receptors

The interaction of flavonoid glycosides with cellular enzymes and receptors is a key determinant of their pharmacological profile. While direct studies on Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside are emerging, research on structurally similar compounds provides significant insights into its potential enzymatic and receptor targets.

A closely related compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG), isolated from Hosta plantaginea flowers, has demonstrated a notable inhibitory effect on cyclooxygenase-2 (COX-2) . researchgate.netnih.gov COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. The inhibition of COX-2 by KGG suggests a potent anti-inflammatory mechanism, which is further supported by the observed reduction in prostaglandin (B15479496) E2 (PGE2) secretion in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.gov

Furthermore, the broader family of kaempferol glycosides has been shown to inhibit other enzymes. For instance, Kaempferol-3-O-rutinoside has been documented to inhibit α-glucosidase and α-amylase , enzymes involved in carbohydrate metabolism. researchgate.net Molecular docking studies have also illustrated the potential for Kaempferol 3-O-rutinoside to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , which are relevant in the context of neurodegenerative diseases. researchgate.net Although these findings are not specific to the 7-O-glucoside variant, they highlight the enzymatic inhibitory potential of the core structure. There is currently a lack of specific data regarding the interaction of Kaempferol 3-O-rutinoside 7-O-glucoside with 5-lipoxygenase (5-LOX).

Table 1: Interaction of Kaempferol Glycosides with Specific Enzymes
CompoundEnzyme/Receptor TargetObserved EffectModel SystemReference
Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG)Cyclooxygenase-2 (COX-2)InhibitionLPS-stimulated RAW 264.7 cells nih.gov
Kaempferol 3-O-rutinoside (KR)α-glucosidase, α-amylaseInhibitionIn vitro assays researchgate.net
Kaempferol 3-O-rutinoside (KR)Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Binding affinity shownMolecular Docking researchgate.net

Modulation of Signal Transduction Pathways

This compound and its close analogs modulate several critical signal transduction pathways, which are central to cellular processes like inflammation, growth, and survival.

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell proliferation and survival. A structural analog, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG), has been shown to significantly attenuate the phosphorylation of Akt in a concentration-dependent manner in RAW 264.7 macrophage cells. researchgate.netnih.gov This inhibition of Akt activation suggests a potential mechanism for controlling inflammatory responses. nih.gov Studies on other kaempferol derivatives have also consistently demonstrated the inhibition of the PI3K/Akt/mTOR signaling pathway in various cancer cell lines. nih.gov

AMPK Pathway: The AMP-activated protein kinase (AMPK) pathway is a key cellular energy sensor. Research on Kaempferol-3-O-rutinoside (KR) has demonstrated its ability to modulate the AMPK/SIRT1 signaling pathway. itjfs.com In a study using H9c2 cells, KR was found to increase the mRNA expression of both AMPK and SIRT1, suggesting that its protective effects against inflammation-induced injury are mediated through the activation of this pathway. researchgate.netitjfs.com

MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are a group of signaling proteins that play a pivotal role in cellular responses to external stimuli, including stress and inflammation. Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG) has been found to inhibit the phosphorylation of key MAPK members, including p38 MAPK, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinase (Erk), in LPS-stimulated macrophages. researchgate.netnih.gov Similarly, Kaempferol-3-O-β-rutinoside has also been shown to suppress inflammation by inhibiting the phosphorylation of p38, Erk, and stress-activated protein kinase. nih.gov This consistent inhibition of the MAPK pathway underscores a primary mechanism for the anti-inflammatory effects of these glycosides.

Wnt/β-catenin Pathway: Currently, there is limited direct evidence in the reviewed literature specifically linking this compound to the Wnt/β-catenin signaling pathway. However, studies on the aglycone kaempferol have shown it can induce promoter hypomethylation of the Wnt inhibitory factor 1 (WIF1) gene, which could indirectly influence this pathway. nih.gov

Table 2: Modulation of Signal Transduction Pathways
PathwayCompoundObserved EffectModel SystemReference
PI3K/Akt/mTORKaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG)Attenuated phosphorylation of AktRAW 264.7 cells nih.gov
AMPK/SIRT1Kaempferol-3-O-rutinoside (KR)Increased mRNA expression of AMPK and SIRT1H9c2 cells researchgate.net
MAPK (p38, JNK, Erk)Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG)Inhibited phosphorylationRAW 264.7 cells nih.gov
MAPK (p38, Erk)Kaempferol-3-O-β-rutinosideInhibited phosphorylationRAW 264.7 cells nih.gov

Gene Expression Regulation and Epigenetic Modifications

The influence of this compound extends to the regulation of gene expression and epigenetic machinery, representing a more fundamental level of cellular control.

Gene Expression Regulation (PXN downregulation): Research involving Kaempferol 3-O-rutinoside (K3OR) has identified Paxillin (PXN) as a potential regulatory target. In a mouse model of fever, analysis of differential gene expression revealed that PXN was involved in the fever pathway, suggesting it may act as a key regulator in this process. While this study used the 3-O-rutinoside form, it points to a potential gene regulatory role for related glycosides.

Epigenetic Modifications: While direct studies on the epigenetic effects of this compound are limited, research on the parent compound, kaempferol, and its other glycosides provides compelling evidence for its potential as an epigenetic modifier. Kaempferol has been shown to reduce the expression and biochemical activities of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). nih.gov This can lead to the hypomethylation of tumor suppressor gene promoters, such as WIF1 and RUNX1, and subsequently reactivate their expression. nih.gov

Furthermore, molecular docking studies have identified Kaempferol-3-O-glucoside as a promising candidate for inhibiting DNMT3 , a key enzyme in DNA methylation. maxapress.com This suggests that kaempferol glycosides, in general, may exert their biological effects in part by altering the epigenetic landscape of cells.

Table 3: Gene Expression and Epigenetic Regulation
Regulatory MechanismTargetCompoundObserved EffectModel SystemReference
Gene ExpressionPaxillin (PXN)Kaempferol 3-O-rutinoside (K3OR)Implicated as a key regulator in fever pathwayMouse model mdpi.com
Epigenetic ModificationDNMTs, HDACsKaempferolReduced expression and activityHeLa cells nih.gov
Epigenetic ModificationDNMT3Kaempferol-3-O-glucosideHigh binding affinity, potential inhibitorMolecular Docking maxapress.com

Protein-Protein Interactions and Molecular Docking Studies

Molecular docking and experimental studies have shed light on the direct protein interactions of kaempferol glycosides, providing a structural basis for their activity.

TLR4 and MyD88: A significant finding is the interaction of Kaempferol-3-O-rutinoside (KR) with key components of the innate immune signaling pathway. Studies have shown that KR can block the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/NF-κB signaling pathway . researchgate.net This was validated through in vitro experiments that demonstrated a decrease in the overexpression of TLR4 and MyD88 in LPS-induced H9c2 cells. researchgate.net These findings suggest that KR can directly or indirectly interfere with the protein-protein interactions that initiate this pro-inflammatory cascade, potentially protecting against myocardial injury. researchgate.net

Table 4: Protein-Protein Interactions and Molecular Docking
Protein TargetCompoundObserved Effect/InteractionModel SystemReference
TLR4, MyD88Kaempferol-3-O-rutinoside (KR)Decreased overexpression, blocking of signaling pathwayLPS-induced H9c2 cells, Molecular Docking researchgate.net

Impact on Organelle Function

The effects of kaempferol and its glycosides are not confined to signaling pathways but also extend to the function of cellular organelles, particularly the mitochondria.

Mitochondrial Stabilization: The impact on mitochondrial function appears to be context-dependent. In lipopolysaccharide (LPS)-induced prostate organoids, the parent compound kaempferol was shown to alleviate mitochondrial damage. mdpi.com It achieved this by reducing mitochondrial reactive oxygen species (mtROS) and stabilizing the mitochondrial oxygen consumption rate (OCR), which was elevated by LPS. mdpi.com Kaempferol also enhanced mitochondrial quality control proteins such as PGC-1α, PINK1, and Parkin, suggesting a role in promoting mitochondrial homeostasis and recovery from dysfunction. mdpi.com

In contrast, in the context of cancer, Kaempferol has been reported to depolarize the mitochondrial membrane in tumor cells, leading to the release of cytochrome c and the initiation of apoptosis, or programmed cell death. nih.gov This dual role highlights the compound's potential to protect normal cells from stress-induced mitochondrial damage while promoting mitochondrial-mediated death in cancer cells.

Table 5: Impact on Organelle Function
OrganelleCompoundObserved EffectModel SystemReference
MitochondriaKaempferolAlleviated damage, reduced mtROS, stabilized OCR, enhanced quality control proteinsLPS-induced prostate organoids mdpi.com
MitochondriaKaempferolDepolarized membrane, induced apoptosisTumor cells nih.gov

Comparative and Structure Activity Relationship Sar Studies of Kaempferol 3 O Rutinoside 7 O Glucoside

Comparison of Biological Activities with Kaempferol (B1673270) Aglycone

The biological activity of flavonoid glycosides is often intrinsically linked to their aglycone form, kaempferol. Generally, the aglycone is considered more potent in in-vitro assays. Studies have shown that kaempferol itself exhibits stronger antiproliferative effects against various cancer cell lines, as well as more potent antioxidant and anti-inflammatory activities compared to several of its glycosides. nih.gov For instance, a direct comparison of kaempferol with kaempferol-7-O-glucoside, kaempferol-3-O-rhamnoside, and kaempferol-3-O-rutinoside found that the aglycone had the highest efficacy in DPPH and ABTS radical scavenging and in inhibiting nitric oxide (NO) production in macrophage cells. nih.gov

Aglycones are typically more lipophilic than their glycosylated counterparts, which can facilitate easier passage through cell membranes via passive diffusion. researchgate.netnih.gov This property often leads to higher apparent activity in cellular and enzymatic assays. However, the glycoside forms are not without their own advantages. For example, some studies have shown that certain glycosides, like quercetin-3-O-glucoside, can exert superior pharmacological effects compared to their aglycone, suggesting a complex relationship that may depend on the specific biological endpoint and testing model. nih.gov While direct comparative studies on Kaempferol 3-O-rutinoside 7-O-glucoside are scarce, the prevailing evidence suggests that the kaempferol aglycone is likely to be more biologically active in vitro.

Table 1: Comparative Activity of Kaempferol Aglycone vs. Its Glycosides

CompoundActivity TypeObservationReference
Kaempferol (Aglycone)Antiproliferative (HepG2, CT26, B16F1 cells)Highest activity compared to kaempferol-7-O-glucoside and kaempferol-3-O-rutinoside. nih.gov
Kaempferol (Aglycone)Antioxidant (DPPH & ABTS assays)Higher radical scavenging activity than its glycosides. nih.gov
Kaempferol (Aglycone)Enzyme InhibitionGenerally more potent than corresponding glycosides due to lower lipophilicity of glycosides. researchgate.net
Kaempferol (Aglycone)Anti-schistosomalExhibited activity (EC50=81.86 μM), whereas several glycoside forms were inactive. researchgate.net

Comparison of Biological Activities with Other Kaempferol Glycosides

The specific arrangement and type of sugars attached to the kaempferol core significantly influence the molecule's bioactivity. When compared to other glycosides, the activity profile can vary substantially.

For instance, a study on hepatoprotective effects compared kaempferol 3-O-rutinoside (K-3-R) and kaempferol 3-O-glucoside (K-3-G). Both compounds demonstrated significant protective effects against CCl₄-induced liver damage in mice by reducing serum levels of aspartate aminotransferase (AST) and alkaline phosphatase (ALP) and restoring antioxidant enzyme activities. nih.gov Another study identified kaempferol 3-O-rutinoside as having more potent antipyretic effects than rutin (B1680289) (quercetin-3-O-rutinoside), kaempferol, and quercetin. mdpi.com

A structurally related compound, kaempferol 3,7-diglucoside, has been shown to inhibit enzymes like α-amylase, α-glucosidase, and acetylcholinesterase, and to offer protection to neuronal cells from amyloid-β peptide-induced injury. medchemexpress.comphcog.com A closely related triglycoside, kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG), demonstrated potent anti-inflammatory activity by inhibiting the production of NO, prostaglandin (B15479496) E2 (PGE2), and various pro-inflammatory cytokines in a dose-dependent manner. researchgate.net This suggests that complex glycosides like this compound possess significant biological activities, although they may differ in potency and mechanism from simpler glycosides.

Table 2: Comparison of Biological Activities Among Different Kaempferol Glycosides

CompoundActivity TypeKey FindingReference
Kaempferol 3-O-rutinosideHepatoprotectiveShowed significant protective effects against CCl₄-induced liver injury. nih.gov
Kaempferol 3-O-glucosideHepatoprotectiveAlso showed significant protective effects against CCl₄-induced liver injury. nih.gov
Kaempferol 3-O-rutinosideAntipyreticDemonstrated stronger antipyretic activity than rutin, kaempferol, and quercetin. mdpi.com
Kaempferol 3,7-diglucosideEnzyme Inhibition & NeuroprotectionInhibits α-amylase, α-glucosidase, and acetylcholinesterase; protects neuronal cells. medchemexpress.comphcog.com
Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucosideAnti-inflammatoryInhibited production of NO, PGE2, TNF-α, IL-1β, and IL-6 in RAW 264.7 cells. researchgate.net

Influence of Glycosylation Pattern and Position on Bioactivity and Stability

The process of glycosylation—the attachment of sugar moieties—dramatically alters the physicochemical properties of the kaempferol molecule, including its solubility, stability, and bioavailability. nih.gov

The position of glycosylation is critical. Flavonoids can be glycosylated at various hydroxyl groups, with the 3- and 7-positions being common. The presence of sugars at both the 3- and 7-positions, as seen in this compound, creates a large, polar molecule. This increased polarity generally enhances water solubility but can hinder passive diffusion across biological membranes, potentially lowering activity in some in-vitro models. nih.gov

However, increased glycosylation does not universally lead to decreased bioactivity. In one study, the enzymatic addition of a glucose molecule to kaempferol-3-O-glucoside (astragalin) resulted in a compound with 65-fold higher water solubility. researchgate.net Importantly, this new, more heavily glycosylated molecule showed enhanced anti-inflammatory effects and aldose reductase inhibitory activity compared to the original monoglycoside. researchgate.net This indicates that while the aglycone may be potent, specific glycosylation patterns can improve physicochemical properties without sacrificing, and in some cases even enhancing, biological function. The complex glycosylation of this compound likely increases its stability and solubility in aqueous environments, which could be advantageous for in vivo applications.

Hydrolysis and Biotransformation Effects on Activity

Upon oral ingestion, complex flavonoid glycosides like this compound are generally not absorbed intact in the upper gastrointestinal tract. Their large size and polarity limit their absorption. nih.gov Instead, they travel to the large intestine, where they are metabolized by the gut microbiota. nih.gov

The biotransformation typically involves sequential enzymatic hydrolysis of the sugar moieties. The gut microbiota possesses a wide array of enzymes, such as β-glucosidases and α-L-rhamnosidases, which are capable of cleaving the glycosidic bonds. nih.gov For this compound, this process would first involve the removal of the outer glucose and rhamnose units to yield simpler glycosides, and ultimately, the kaempferol aglycone. nih.govnih.gov

Once the aglycone is released, it can be absorbed by the intestinal epithelial cells or further metabolized by the microbiota. nih.govnih.gov This colonic metabolism can involve the fission of the flavonoid's C-ring, leading to the formation of simpler phenolic compounds like 4-hydroxyphenylacetic acid and phloroglucinol, which can then be absorbed into circulation. nih.gov Therefore, the biological activity observed in vivo after oral administration of a complex glycoside is often a composite effect of the parent compound interacting with the gut microbiota, the absorbed aglycone, and its various metabolic byproducts. nih.gov The hydrolysis to the more readily absorbable and often more potent aglycone is a critical step for the systemic bioactivity of most kaempferol glycosides.

Future Research Directions and Translational Perspectives

Elucidation of Novel Molecular Targets and Signaling Pathways

Future research into Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside will likely focus on identifying its specific molecular targets and understanding its influence on cellular signaling pathways. A closely related compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG), which shares a similar structural backbone, has been shown to exert anti-inflammatory effects by suppressing key signaling pathways. researchgate.net

In-depth investigation into Kaempferol 3-O-rutinoside 7-O-glucoside could reveal similar or unique interactions with these pathways. Key areas for future research include:

Inflammatory Pathways: Studies on KGG have demonstrated its ability to inhibit the secretion of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various interleukins in lipopolysaccharide (LPS)-stimulated cells. researchgate.net This is achieved through the downregulation of the nuclear factor kappa-B (NF-κB), mitogen-activated protein kinase (MAPK), and protein kinase B (Akt) signaling pathways. researchgate.net Future studies should aim to determine if this compound modulates these same pathways.

Cancer-Related Pathways: The aglycone, kaempferol, and its other glycosides have been shown to influence pathways involved in cancer progression, such as the PI3K/AKT pathway. nih.govmdpi.com Research is needed to see if this compound can induce apoptosis or cell cycle arrest in cancer cells by targeting similar pathways. nih.gov

Neuroprotective Pathways: Other kaempferol derivatives have shown potential in protecting against neuroinflammation and ischemic brain injury. researchgate.net Investigating the effects of this compound on signaling pathways relevant to neurological disorders is a promising area of future research.

Application in Advanced In Vitro Models (e.g., 3D cell cultures, organoids)

The use of advanced in vitro models that more accurately mimic human physiology is a critical step in translating basic research findings. The application of this compound in these models is an important future direction.

3D Cell Cultures: Three-dimensional (3D) cell cultures provide a more physiologically relevant environment compared to traditional 2D cultures. Research on the parent compound, kaempferol, has shown that its apoptotic effects on breast cancer cells are more pronounced in 3D culture conditions, a phenomenon linked to the sustained activation of the ERK signaling pathway. researchgate.net It would be valuable to investigate whether this compound exhibits similar or enhanced activity in 3D models of various diseases.

Organoids: Organoids are self-organizing 3D structures derived from stem cells that replicate the complexity of an organ. The use of organoid models, such as those for the intestine, liver, or specific tumors, would allow for a more detailed assessment of the metabolic fate and tissue-specific effects of this compound.

Potential for Synergy with Other Bioactive Compounds in Research Models

The synergistic interaction between different bioactive compounds can lead to enhanced therapeutic effects. Future research should explore the potential for this compound to act in synergy with other natural compounds or existing therapeutic agents. For example, studies on other flavonoids have demonstrated synergistic effects in various contexts. chemfaces.com Investigating combinations of this compound with other phytochemicals found in its natural sources could reveal enhanced bioactivity.

Sustainable Sourcing and Biotechnological Production Approaches for Research Purposes

To facilitate extensive research, a reliable and sustainable supply of this compound is necessary. While it can be isolated from natural sources like red tomato and Equisetum hyemale, these methods can be low in yield and dependent on geographical and seasonal variations. medchemexpress.comchemfaces.com

Future research should focus on:

Optimized Extraction from Natural Sources: Developing more efficient and scalable methods for extracting and purifying the compound from plant materials.

Biotechnological Production: Engineering microorganisms such as Escherichia coli or yeast to produce this compound. This approach has been successfully used for other flavonoid glycosides and offers a more controlled and sustainable production platform. medchemexpress.com This would involve the introduction of the specific glycosyltransferases required to attach the rutinoside and glucoside moieties to the kaempferol backbone.

Methodological Advancements in Analytical and Mechanistic Studies

Advancements in analytical techniques are crucial for the detailed study of complex molecules like this compound.

Advanced Analytical Techniques: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a key technique for the identification and quantification of this compound. chemfaces.commtoz-biolabs.com Future studies could employ more advanced tandem MS (MS/MS) techniques to elucidate its fragmentation patterns for more definitive identification in complex biological matrices. chemfaces.com

Mechanistic Study Tools: To understand its mechanism of action at a molecular level, techniques such as surface plasmon resonance (SPR) could be used to study its binding affinity to putative protein targets. Furthermore, molecular docking and simulation studies can provide insights into the potential interactions of this compound with target proteins, as has been done for other kaempferol glycosides. researchgate.netresearchgate.net

Integration into Systems Biology Approaches (e.g., transcriptomics, proteomics, metabolomics in research contexts)

A systems biology approach can provide a holistic view of the cellular response to this compound.

Transcriptomics: RNA sequencing can identify changes in gene expression in response to treatment with the compound, revealing the broader signaling networks it affects. mdpi.commdpi.com

Proteomics: Proteomic analyses can identify changes in protein expression and post-translational modifications, offering a direct link between the compound and cellular functions. Studies on related flavonoids have used proteomics to uncover mechanisms of action. rsc.org

Metabolomics: Investigating the metabolic profile of cells or organisms treated with this compound can shed light on its metabolic fate and its impact on endogenous metabolic pathways. researchgate.netmdpi.com

Integrating these "omics" datasets will be crucial for building comprehensive models of the compound's biological activity and for identifying potential biomarkers of its effects.

Q & A

Q. Which enzymes are involved in the biosynthesis of Kaempferol 3-O-rutinoside 7-O-glucoside?

  • Methodology : Identify glycosyltransferases (UGTs) using gene expression correlation studies. For example, CtUGT3 in safflower (Carthamus tinctorius) positively correlates with the production of kaempferol 7-O-glucoside, a precursor. Validate enzymatic activity via in vitro assays with UDP-glucose or UDP-rhamnose as sugar donors .

Q. How does the glycosylation pattern affect solubility and stability?

  • Methodology : Compare solubility in solvents (e.g., methanol, DMSO) via spectrophotometric quantification. Assess stability under varying pH and temperatures using accelerated degradation studies. Rutinoside (disaccharide) moieties enhance hydrophilicity compared to monoglycosides, as shown in Ginkgo biloba flavonoid studies .

Advanced Research Questions

Q. Table 1: Key Glycosyltransferases in Kaempferol Glycoside Biosynthesis

EnzymeEC NumberSubstrate SpecificityProductReference
CtUGT3EC 2.4.1.234Kaempferol + UDP-glucoseKaempferol 7-O-glucoside
Anthocyanidin 3-O-glucosyltransferaseEC 2.4.1.115Flavonols + UDP-sugarsPosition-specific glycosides

Q. Table 2: Diagnostic MS/MS Fragments for Kaempferol Derivatives

Compound[M+H]+ (m/z)Key Fragments (m/z)Neutral LossReference
Kaempferol 3-O-rutinoside 7-O-glucoside757595 ([M+H−162]⁺), 449 ([M+H−308]⁺)Glucose (162 Da), Rutinose (308 Da)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.